2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one 2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 129228-60-0
VCID: VC21230480
InChI: InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+
SMILES: COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2
Molecular Formula: C13H12N2O2S
Molecular Weight: 260.31 g/mol

2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one

CAS No.: 129228-60-0

Cat. No.: VC21230480

Molecular Formula: C13H12N2O2S

Molecular Weight: 260.31 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-6-(4-methoxybenzylidene)-imidazo(2,1-b)thiazol-5(6H)-one - 129228-60-0

Specification

CAS No. 129228-60-0
Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
IUPAC Name (6E)-6-[(4-methoxyphenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one
Standard InChI InChI=1S/C13H12N2O2S/c1-17-10-4-2-9(3-5-10)8-11-12(16)15-6-7-18-13(15)14-11/h2-5,8H,6-7H2,1H3/b11-8+
Standard InChI Key XPQNOBPUGLXDHX-DHZHZOJOSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/2\C(=O)N3CCSC3=N2
SMILES COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)N3CCSC3=N2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator